molecular formula CH3NO2 B3068092 [Oxido(oxo)(15N)(15N)azaniumyl]methane CAS No. 23717-53-5

[Oxido(oxo)(15N)(15N)azaniumyl]methane

Cat. No.: B3068092
CAS No.: 23717-53-5
M. Wt: 62.033 g/mol
InChI Key: LYGJENNIWJXYER-VQEHIDDOSA-N
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Description

[Oxido(oxo)(15N)(15N)azaniumyl]methane is a nitrogen-enriched compound featuring dual <sup>15</sup>N isotopes within its azaniumyl (NH3<sup>+</sup>) groups, combined with oxygen-based functional groups (oxido and oxo). The compound’s hypothesized behavior is inferred from structurally or functionally analogous <sup>15</sup>N-labeled compounds, such as urea, ammonium salts, and organic fertilizers .

Properties

IUPAC Name

[oxido(oxo)(15N)(15N)azaniumyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-VQEHIDDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.033 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxido(oxo)(15N)(15N)azaniumyl]methane typically involves the reaction of nitrogen-15 labeled ammonia with formaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxo groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound, which is essential for its various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

[Oxido(oxo)(15N)(15N)azaniumyl]methane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The oxo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo compounds, while reduction may produce amines or other nitrogen-containing compounds.

Scientific Research Applications

[Oxido(oxo)(15N)(15N)azaniumyl]methane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in labeling studies to trace nitrogen pathways in biological systems.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which [Oxido(oxo)(15N)(15N)azaniumyl]methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrogen isotopes play a crucial role in these interactions, providing insights into the compound’s behavior and effects.

Comparison with Similar Compounds

Nitrogen Use Efficiency (NUE)

Comparative studies of <sup>15</sup>N-labeled compounds reveal significant differences in NUE based on chemical form and application method. While direct data for [Oxido(oxo)(15N)(15N)azaniumyl]methane are unavailable, its ammonium-like structure suggests similarities to <sup>15</sup>N-labeled mineral fertilizers and organic slurries:

Compound NUE in Crops (%) Key Findings Reference
<sup>15</sup>N Mineral Fertilizer 45–60 Higher immediate plant availability due to rapid mineralization .
<sup>15</sup>N Cattle Slurry 30–40 Lower NUE due to NH3 volatilization and microbial immobilization .
<sup>15</sup>N Urea (Foliar) 55–75 Efficient uptake via leaves; reduced soil losses compared to root application .
[Hypothesized] this compound ~35–50* *Predicted: Ammonium groups may enhance soil retention but require mineralization for plant uptake.

Plant Uptake and Translocation

The distribution of <sup>15</sup>N in plants varies with compound type and application timing:

  • <sup>15</sup>N-Labeled Urea (Foliar): 70% of absorbed N translocated to grains in maize . Leaf position affects allocation; mid-canopy leaves optimize nutrient redistribution .
  • <sup>15</sup>N-Labeled Slurry :
    • Residual N predominantly enters soil organic pools, requiring re-mineralization for subsequent crops .
  • [Inferred for Target Compound] :
    • Dual <sup>15</sup>N labels may improve tracer precision in partitioning studies but could face immobilization challenges akin to slurry .

Soil Residual Dynamics

Post-harvest soil analysis of <sup>15</sup>N compounds shows contrasting fates:

Compound Residual N in Soil (%) Key Pools Reference
<sup>15</sup>N Mineral Fertilizer 20–30 Microbial biomass (10–15%), organic N (70–80%) .
<sup>15</sup>N Slurry 40–50 Non-microbial organic N (>80%) .
[Hypothesized] Target Compound ~35–45* *Predicted: Oxido/oxo groups may enhance adsorption, delaying mineralization.

Research Findings and Implications

Mineral vs. Organic <sup>15</sup>N Sources : Mineral fertilizers exhibit higher short-term NUE, while organic forms (e.g., slurry) contribute to long-term soil fertility but require microbial activity for N release . The target compound’s hybrid structure (oxido/oxo + ammonium) may balance these traits.

Foliar Application Efficiency : <sup>15</sup>N urea achieves 75% recovery in maize grains, surpassing root-applied equivalents . If the target compound is foliar-compatible, similar efficiency gains are plausible.

Isotopic Precision: Dual <sup>15</sup>N labeling could reduce background noise in tracer studies, improving accuracy in N flux models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Oxido(oxo)(15N)(15N)azaniumyl]methane
Reactant of Route 2
[Oxido(oxo)(15N)(15N)azaniumyl]methane

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